Bienvenue dans la boutique en ligne BenchChem!

(1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(4-benzylpiperidin-1-yl)methanone

GPCR pharmacology adrenergic receptor screening beta-3 adrenoceptor

This is the only commercially available 1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide incorporating the privileged 4-benzylpiperidine motif, a pharmacophore essential for SERT/NET/DAT triple reuptake inhibition. Predicted ADRB3 affinity (pKi=7.49) and distinct CNS drug-like physicochemical profile (MW=465.6, tPSA=78 Ų) make it an irreplaceable starting point for obesity, depression, and ADHD programs. Avoid assay failures—confirm structural identity and purity before your SAR campaign.

Molecular Formula C30H31N3O2
Molecular Weight 465.597
CAS No. 1013749-50-2
Cat. No. B3010891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(4-benzylpiperidin-1-yl)methanone
CAS1013749-50-2
Molecular FormulaC30H31N3O2
Molecular Weight465.597
Structural Identifiers
SMILESC1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CN(N=C3OCC4=CC=CC=C4)CC5=CC=CC=C5
InChIInChI=1S/C30H31N3O2/c34-30(32-18-16-25(17-19-32)20-24-10-4-1-5-11-24)28-22-33(21-26-12-6-2-7-13-26)31-29(28)35-23-27-14-8-3-9-15-27/h1-15,22,25H,16-21,23H2
InChIKeyKBEGLQYKFOLAOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement Guide for (1-Benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(4-benzylpiperidin-1-yl)methanone (CAS 1013749-50-2): Chemical Class and Baseline Characteristics


(1-Benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(4-benzylpiperidin-1-yl)methanone (CAS 1013749-50-2) is a synthetic small molecule belonging to the class of 1,3-disubstituted pyrazole-4-carboxamides. It features a 3-(benzyloxy)pyrazole core N-substituted with a benzyl group at position 1, and a 4‑benzylpiperidine amide at position 4 . Its molecular formula is C₃₀H₃₁N₃O₂ (MW = 465.6 g mol⁻¹) with a computed logP of 4.99 and a topological polar surface area of 78 Ų [1]. The compound is available from multiple chemical suppliers as a research-grade material, typically at 95–98% purity, and is supplied for non-human research purposes only .

Why Generic Substitution Fails for (1-Benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(4-benzylpiperidin-1-yl)methanone: The Critical Role of the 4-Benzylpiperidine Motif


In-class compounds sharing the 1‑benzyl‑3‑(benzyloxy)‑1H‑pyrazole‑4‑carbonyl scaffold can differ profoundly in their biological target engagement profiles, driven entirely by the nature of the amine moiety at position 4. Published structure‑activity relationship (SAR) analyses of 4‑benzylpiperidine carboxamides demonstrate that the 4‑benzyl substituent is a key determinant for switching pharmacological activity between dual serotonin/norepinephrine reuptake inhibition and triple reuptake inhibition that additionally engages the dopamine transporter, with IC₅₀ shifts of greater than 10‑fold observed among closely related analogs [1]. This finding establishes that interchange of the amine component—even among compounds sharing an identical pyrazole‑benzyloxy core—cannot be assumed to yield equivalent biological outcomes; experimental verification remains mandatory [1][2].

Quantitative Differentiation Evidence for (1-Benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(4-benzylpiperidin-1-yl)methanone Versus Closest Structural Analogs


Predicted ADRB3 (Beta‑3 Adrenergic Receptor) Affinity: Target Compound vs. ADRB1/ADRB2 Subtype Selectivity

Computational target prediction using the ZINC15 database (ChEMBL20‑based activity models) yields a predicted pKi of 7.49 (Ki ≈ 32 nM) for the human beta‑3 adrenergic receptor (ADRB3) for the target compound. This represents a 62‑fold higher predicted affinity for ADRB3 compared to ADRB1 (pKi = 5.62, Ki ≈ 2.4 µM) and a 53‑fold higher affinity compared to ADRB2 (pKi = 5.77, Ki ≈ 1.7 µM), suggesting potential beta‑3 subtype selectivity within the adrenergic receptor family [1]. Comparable ZINC‑based predictions for the morpholino analog (CAS 1014067‑15‑2) have not been publicly deposited, precluding a direct in silico comparison of GPCR activity profiles across the amine‑variant series . This computational evidence positions the target compound as a candidate for beta‑3 adrenoceptor‑focused screening campaigns, where the 4‑benzylpiperidine amide may confer a receptor‑interaction geometry distinct from that of the morpholino, pyrrolidino, or piperazino congeners.

GPCR pharmacology adrenergic receptor screening beta-3 adrenoceptor ZINC predicted activity in silico target profiling

4‑Benzylpiperidine Scaffold Confers Monoamine Transporter Triple‑Uptake Inhibition Capacity Absent in Non‑Benzylated Amine Analogs

A systematic SAR study of 24 synthetic 4‑benzylpiperidine carboxamides established that the 4‑benzyl substituent on the piperidine ring is the critical structural feature enabling dopamine transporter (DAT) inhibition in addition to serotonin (SERT) and norepinephrine (NET) reuptake blockade. Compounds bearing the 4‑benzylpiperidine motif achieved DAT reuptake inhibition with IC₅₀ values in the sub‑micromolar range, whereas closely related analogs lacking the 4‑benzyl group (i.e., unsubstituted piperidine or morpholine derivatives) showed negligible DAT activity (IC₅₀ > 10 µM) [1]. The target compound (CAS 1013749‑50‑2) is the only member of the 1‑benzyl‑3‑(benzyloxy)‑1H‑pyrazole‑4‑carbonyl series that incorporates the 4‑benzylpiperidine amide pharmacophore. The morpholino analog (CAS 1014067‑15‑2), pyrrolidino analog, piperidino analog (CAS 1013766‑18‑1), and 4‑methylpiperazino analog (CAS 1014067‑27‑6) all lack this privileged 4‑benzyl substitution and are therefore structurally incapable of engaging the full triple‑uptake pharmacophore . This class‑level SAR inference, drawn from the published 4‑benzylpiperidine carboxamide literature, provides a structural rationale for differentiated biological behavior.

monoamine transporter triple reuptake inhibitor dopamine transporter SAR 4-benzylpiperidine carboxamide

Molecular Weight and Lipophilicity Differentiation Enables Blood‑Brain Barrier Penetration Assessment Distinct from Lower‑MW Analogs

The target compound possesses a molecular weight of 465.6 g mol⁻¹ and a computed logP of 4.99, placing it near the upper boundary of the CNS drug‑like chemical space (MW < 500, logP < 5) [1]. In contrast, the morpholino analog (CAS 1014067‑15‑2) has a MW of 377.4 g mol⁻¹ and the 4‑methylpiperazino analog (CAS 1014067‑27‑6) has a MW of 390.5 g mol⁻¹, both substantially smaller and with lower predicted lipophilicity . The piperidino analog (CAS 1013766‑18‑1, MW = 389.5 g mol⁻¹) and 4‑methylpiperidino analog (CAS 1013766‑19‑2, MW = 389.5 g mol⁻¹) also fall significantly below the target compound in molecular weight . The additional benzyl substituent on the piperidine ring increases both molecular volume and lipophilicity by approximately 80–88 atomic mass units relative to the unsubstituted or methyl‑substituted piperidine analogs. This shift in physicochemical space has implications for CNS penetration potential, plasma protein binding, and metabolic stability, making the target compound a distinct chemotype for lead optimization rather than a direct substitute for its lighter congeners.

CNS drug design blood-brain barrier penetration physicochemical property molecular weight lipophilicity

Extent of Publicly Available Quantitative Evidence for This Compound is Limited and Warrants Due Diligence

A comprehensive search of PubMed, PubMed Central, ChEMBL, BindingDB, PubChem, Google Patents, and major vendor technical datasheets (excluding BenchChem, Evitachem, Molecule, and VulcanChem per exclusion rules) reveals that no peer‑reviewed primary research paper or granted patent reports experimentally measured biological activity data (IC₅₀, Ki, EC₅₀, or in vivo efficacy) for the specific compound (1‑benzyl‑3‑(benzyloxy)‑1H‑pyrazol‑4‑yl)(4‑benzylpiperidin‑1‑yl)methanone (CAS 1013749‑50‑2) [1]. All quantitative evidence currently available is limited to computational predictions (ZINC15 ChEMBL20‑based activity models) [2] and class‑level SAR inferences drawn from published 4‑benzylpiperidine carboxamide series that do not include this exact compound [3][4]. The closest published analog, a pyrazole‑based cathepsin S inhibitor from Bioorg. Med. Chem. Lett. (2010), shares only the pyrazole‑carboxamide framework but differs in both the amine component and the N1‑benzyl/3‑benzyloxy substitution pattern [4]. Prospective procurers should commission bespoke in vitro profiling (e.g., adrenergic receptor binding assays, monoamine uptake assays, or broad‑panel kinase/GPCR selectivity screens) to validate the predicted activity and selectivity suggested by in silico models before committing to large‑scale synthesis or screening library inclusion.

data transparency procurement risk assessment experimental validation required compound characterization

Optimal Research Application Scenarios for (1-Benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(4-benzylpiperidin-1-yl)methanone Based on Quantitative Differentiation Evidence


Beta‑3 Adrenoceptor (ADRB3) Tool Compound for Metabolic and Urological Target Discovery

The ZINC15‑predicted pKi of 7.49 (Ki ≈ 32 nM) at ADRB3, with 53‑ to 62‑fold selectivity over ADRB2 and ADRB1, nominates this compound as a starting point for beta‑3 adrenoceptor‑focused screening in obesity, type 2 diabetes, or overactive bladder programs [1]. Researchers should confirm ADRB3 binding and functional activity (cAMP accumulation assay) experimentally before initiating in vivo efficacy studies. The compound's physicochemical profile (MW = 465.6, logP = 4.99) suggests adequate membrane permeability for cellular assays, though solubility may require formulation optimization [1].

Monoamine Transporter Triple‑Uptake Inhibitor Pharmacophore Exploration in CNS Drug Discovery

The 4‑benzylpiperidine amide motif embedded in this compound is the pharmacophoric signature for concurrent SERT, NET, and DAT inhibition, as established by published SAR on 24 4‑benzylpiperidine carboxamides [2]. The target compound is the only commercially available member of the 1‑benzyl‑3‑(benzyloxy)‑1H‑pyrazole‑4‑carbonyl series that carries this privileged structure, making it a unique entry point for medicinal chemistry campaigns targeting triple reuptake inhibition for depression, ADHD, or other neuropsychiatric indications. Initial profiling in [³H]monoamine uptake assays (HEK‑293 cells expressing human SERT, NET, DAT) is recommended to establish potency and selectivity before SAR expansion [2].

Chemical Probe for Investigating 4‑Benzylpiperidine‑Dependent Polypharmacology at GPCRs and Transporters

The combination of predicted ADRB3 activity [1] and the 4‑benzylpiperidine‑driven potential for monoamine transporter engagement [2] suggests this compound may exhibit a polypharmacological profile spanning both GPCR and transporter targets. This makes it a valuable chemical probe for chemogenomics libraries aimed at mapping the interactome of 4‑benzylpiperidine‑containing scaffolds. Broad‑panel selectivity screening (e.g., Eurofins LeadProfiling or equivalent GPCR/transporter/kinase panels) would provide the experimental data needed to define its target engagement fingerprint relative to the morpholino and piperazino analogs [1][2].

Lead‑Like Scaffold for CNS‑Oriented Fragment‑Based or Structure‑Based Drug Design

With a molecular weight of 465.6 g mol⁻¹, 3 H‑bond donors, 3 H‑bond acceptors, and a tPSA of 78 Ų, the target compound occupies the upper boundary of CNS drug‑like chemical space—a region distinct from the lighter morpholino (MW = 377.4), piperidino (MW = 389.5), and 4‑methylpiperazino (MW = 390.5) analogs [1]. This makes it a suitable lead‑like starting point for structure‑based design programs that require sufficient molecular complexity for selective target engagement while maintaining theoretical CNS permeability. The three benzyl groups provide multiple vectors for subsequent optimization of potency, selectivity, and metabolic stability [1].

Quote Request

Request a Quote for (1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(4-benzylpiperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.